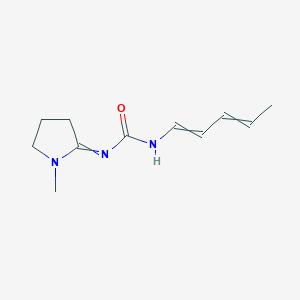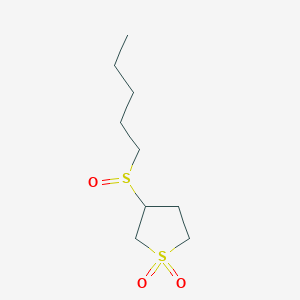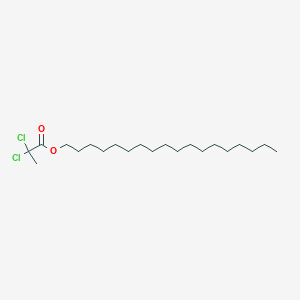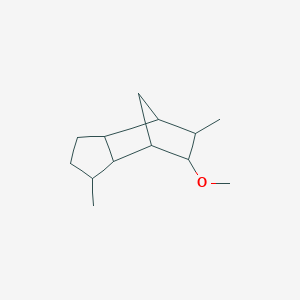![molecular formula C18H26O2 B14390636 5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one CAS No. 89879-40-3](/img/structure/B14390636.png)
5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptanoyl-1,3,3-trimethylbicyclo[222]octa-5,7-dien-2-one is a complex organic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one typically involves photochemical reactions. The compound can be synthesized through the direct irradiation of 1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-ones in solvents such as benzene, acetonitrile, and methanol. The reaction conditions often include the use of triplet sensitizers like acetone and acetophenone to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical synthesis process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic compounds.
Reduction: Reduction reactions can lead to the formation of different bicyclic systems.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens and nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound include aromatic compounds, reduced bicyclic systems, and substituted derivatives .
Applications De Recherche Scientifique
5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one has several scientific research applications:
Chemistry: Used as a model compound to study photochemical reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one involves its interaction with molecular targets through photochemical pathways. Upon irradiation, the compound undergoes photoelimination and other photochemical transformations, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in the formation of new chemical bonds and the generation of specific products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one include:
1,3,3-Trimethylbicyclo[2.2.2]octa-5,7-dien-2-one: A precursor in the synthesis of the target compound.
Bicyclo[2.2.2]octadienones: A class of compounds with similar bicyclic structures and photochemical properties.
Uniqueness
The uniqueness of this compound lies in its heptanoyl group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds.
Propriétés
Numéro CAS |
89879-40-3 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
5-heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one |
InChI |
InChI=1S/C18H26O2/c1-5-6-7-8-9-15(19)13-12-18(4)11-10-14(13)17(2,3)16(18)20/h10-12,14H,5-9H2,1-4H3 |
Clé InChI |
AXNXZMWCQBVPTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C1=CC2(C=CC1C(C2=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)
![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine](/img/structure/B14390578.png)

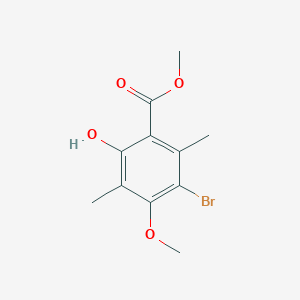
![{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate](/img/structure/B14390587.png)
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
